DC-S239

SET7 inhibition Structure-activity relationship Enzymatic assay

Choose DC-S239 for unambiguous SET7 target validation. It is the only inhibitor with published selectivity data showing ≤45% inhibition of DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a at 100 μM while inhibiting SET7 by 90%. Analogs (DC-S238, DC-S285) exhibit divergent IC50 values and selectivity profiles, risking confounding cross-reactivity. DC-S239 is the validated scaffold for medicinal chemistry: scaffold-hopping produced DC-S303 (4.2-fold potency gain). Antiproliferative IC50: 10.93 μM (MCF7), 16.43 μM (HL60/MV4-11). Order DC-S239 for reproducible target engagement and SAR studies.

Molecular Formula C15H15N3O5S
Molecular Weight 349.4 g/mol
Cat. No. B1669904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC-S239
SynonymsDC-S239
ethyl 2-amino-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate
Molecular FormulaC15H15N3O5S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N
InChIInChI=1S/C15H15N3O5S/c1-3-23-15(20)11-8(2)12(24-13(11)16)14(19)17-9-5-4-6-10(7-9)18(21)22/h4-7H,3,16H2,1-2H3,(H,17,19)
InChIKeySIVTXLSKYVOFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DC-S239 for Sale | Selective SET7 Inhibitor for Epigenetics and Cancer Research


DC-S239 (CAS 303141-21-1) is a small-molecule histone methyltransferase inhibitor that selectively targets SET7 (also known as SETD7, KMT7, or SET9), a SET domain-containing lysine methyltransferase implicated in cancer progression, diabetes, and inflammatory diseases [1]. The compound has a molecular weight of 349.36 g/mol, molecular formula C15H15N3O5S, and demonstrates an IC50 of 4.59 μM against SET7 in enzymatic assays [2]. DC-S239 exhibits selectivity over other epigenetic targets including DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a, and has documented antiproliferative activity against multiple cancer cell lines [3].

Why Generic SET7 Inhibitors Cannot Substitute for DC-S239 in Research Applications


Substituting DC-S239 with other SET7-targeting compounds or structurally similar analogs carries substantial experimental risk due to pronounced differences in selectivity profiles and cellular potency. The SET7 inhibitor landscape includes compounds with varying degrees of target engagement across the broader histone methyltransferase family, and even closely related structural analogs such as DC-S238 and DC-S285 exhibit meaningful divergence in both biochemical IC50 values and cell-based antiproliferative activity [1]. In particular, the selectivity window of DC-S239 against DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a—all of which show ≤45% inhibition at 100 μM while SET7 inhibition exceeds 90%—is not uniformly preserved across all SET7 inhibitor chemotypes . Furthermore, cellular potency against specific cancer lineages varies substantially among SET7 inhibitors, meaning that experimental outcomes in MCF7 breast cancer or HL60 leukemia models are not readily translatable from one compound to another [2]. These differential properties necessitate compound-specific validation rather than generic substitution.

DC-S239 Comparative Evidence: Head-to-Head and Cross-Study Quantitative Differentiation


Head-to-Head Biochemical Potency Comparison: DC-S239 vs. DC-S238 vs. DC-S100

In the primary discovery and optimization study, DC-S239 was directly compared with its immediate structural analog DC-S238 and the original hit compound DC-S100 in identical biochemical SET7 inhibition assays. DC-S239 exhibited superior potency (IC50 = 4.59 μM) relative to DC-S238 (IC50 = 4.88 μM), representing a 6.3% improvement in inhibitory activity [1]. Both DC-S239 and DC-S238 were derived through SAR-guided optimization from DC-S100, which served as the initial virtual screening hit [2]. This head-to-head comparison within the same experimental system establishes DC-S239 as the most potent compound in this specific SAR series.

SET7 inhibition Structure-activity relationship Enzymatic assay

Target Selectivity Profile: DC-S239 vs. Six Other Epigenetic Enzymes at 100 μM

At a fixed concentration of 100 μM, DC-S239 demonstrates a clear selectivity window against a panel of six other epigenetic enzymes. Under these conditions, SET7 inhibition reaches 90%, whereas inhibition of DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a remains below 45% for each target . This selectivity profile is critical for mechanistic studies where confounding effects from inhibition of other histone methyltransferases must be minimized. While this data is derived from a single high-concentration assessment rather than full dose-response curves, it provides a practical selectivity fingerprint that distinguishes DC-S239 from less selective SET7 inhibitors or pan-methyltransferase inhibitors.

Epigenetic selectivity Histone methyltransferase Off-target profiling

Cross-Study Cellular Antiproliferative Activity: DC-S239 vs. DC-S285 in MCF7 Cells

DC-S239 demonstrates differential cellular potency across cancer cell lines and shows notable divergence from the structurally related compound DC-S285 in MCF7 breast cancer cells. DC-S239 inhibits MCF7 proliferation with an IC50 of 10.93 μM (120-hour incubation), and inhibits HL60 and MV4-11 cells with IC50 values of 16.43 μM [1]. In contrast, DC-S285—a compound identified via scaffold hopping from the DC-S239 template—exhibits an MCF7 IC50 of 21.4 μM, which is approximately 2-fold weaker than DC-S239 in this cell line [2]. This cross-study comparison, while derived from separate experimental campaigns, highlights that subtle structural modifications around the DC-S239 scaffold can significantly impact cellular antiproliferative potency in a cell-type-dependent manner.

Cancer cell proliferation Breast cancer Leukemia

DC-S239 as Reference Standard: Enabling Discovery of DC-S303 with 4.2-Fold Improved Potency

DC-S239 has been validated as a foundational reference compound for iterative medicinal chemistry optimization. Using DC-S239 as the parent template, researchers employed scaffold hopping and 2D molecular fingerprint-based similarity searches to identify DC-S285 (SET7 IC50 = 9.3 μM), followed by a second-round similarity search that yielded DC-S303 with a significantly improved SET7 IC50 of 1.1 μM [1]. This represents a 4.2-fold enhancement in biochemical potency relative to DC-S239 (IC50 = 4.59 μM). The successful progression from DC-S239 → DC-S285 → DC-S303 demonstrates the value of DC-S239 as a chemically tractable scaffold for structure-based optimization campaigns, and DC-S303 was further shown to maintain selectivity against SETD1B, SETD8, G9a, SMYD2, and EZH2 [2].

Chemical probe Scaffold hopping Lead optimization

DC-S239 Optimal Application Scenarios: Where This SET7 Inhibitor Delivers Quantifiable Value


SET7 Target Validation and Functional Biology Studies Requiring Defined Selectivity

DC-S239 is optimally deployed in target validation experiments where selective SET7 inhibition must be achieved without significant cross-reactivity against related histone methyltransferases. With a documented selectivity profile showing ≤45% inhibition of DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a at 100 μM while inhibiting SET7 by 90%, DC-S239 provides a practical selectivity fingerprint suitable for mechanistic studies in cell culture models . This profile is particularly valuable for distinguishing SET7-dependent phenotypes from those mediated by other epigenetic regulators, and DC-S239 has been explicitly recommended as a chemical toolkit compound for functional biology studies of SET7 [1].

Breast Cancer and Leukemia Cell Line Screening Campaigns

For laboratories conducting antiproliferative screening in MCF7 breast cancer, HL60 acute myeloid leukemia, or MV4-11 cell lines, DC-S239 offers validated cellular potency with defined IC50 values of 10.93 μM (MCF7) and 16.43 μM (HL60/MV4-11) under 120-hour incubation conditions . The approximately 2-fold greater potency in MCF7 cells compared to the analog DC-S285 (IC50 = 21.4 μM) makes DC-S239 the preferred choice among the DC-Series for breast cancer-focused studies [1]. Additionally, the compound's demonstrated dose-dependent inhibition across these three cell lines supports its use as a positive control or reference compound in cell viability assays.

Medicinal Chemistry Lead Optimization Using a Validated Parent Scaffold

DC-S239 is a structurally characterized and biologically validated starting point for medicinal chemistry optimization campaigns targeting SET7. As demonstrated by the successful scaffold-hopping progression from DC-S239 to DC-S285 and subsequently to DC-S303 (which achieved a 4.2-fold potency improvement to IC50 = 1.1 μM), the DC-S239 chemotype is chemically tractable and amenable to rational design modifications . The availability of docking models and SAR data from the original discovery publication further supports structure-guided optimization efforts, and DC-S303 was shown to retain selectivity against SETD1B, SETD8, G9a, SMYD2, and EZH2, confirming that the DC-S239 scaffold can yield drug-like derivatives [1].

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